

A Technical Guide to 1-Boc-Indole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **1-Boc-indole**

Cat. No.: **B1273483**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Boc-indole**, a pivotal intermediate in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic strategies.

Core Properties of 1-Boc-Indole

1-Boc-indole, also known as tert-butyl 1H-indole-1-carboxylate, is an N-protected form of indole. The tert-butyloxycarbonyl (Boc) group serves to deactivate the otherwise reactive N-H bond of the indole ring, allowing for selective functionalization at other positions. This has made it an invaluable tool for the synthesis of complex indole-containing molecules.

Physicochemical Data

The key quantitative data for **1-Boc-indole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	75400-67-8	[1]
Molecular Formula	C ₁₃ H ₁₅ NO ₂	
Molecular Weight	217.26 g/mol	
Appearance	Colorless to yellow oil or solid	
Melting Point	24-26 °C	
Boiling Point	201 °C (lit.)	
Density	1.07 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.543 (lit.)	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-Boc-indole**.

Spectroscopy	Key Features
¹ H NMR (CDCl ₃)	Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm) and aromatic protons of the indole ring.
¹³ C NMR (CDCl ₃)	Resonances for the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbon of the tert-butyl group (~84 ppm), and the carbons of the indole scaffold.
FT-IR (Neat)	Characteristic absorption bands for the C=O stretch of the carbamate (~1730 cm ⁻¹) and C-H stretches of the aromatic and aliphatic groups. [2]
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight.

Experimental Protocols

The utility of **1-Boc-indole** is best understood through the experimental protocols for its use in chemical synthesis. The following sections detail the procedures for the protection of indole and a key synthetic application involving the lithiation of **1-Boc-indole**.

N-Boc Protection of Indole

The introduction of the Boc protecting group onto the indole nitrogen is a fundamental step.

Objective: To synthesize **1-Boc-indole** from indole.

Materials:

- Indole
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Acetonitrile (ACN) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve indole in acetonitrile or THF.
- Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) and a catalytic amount of DMAP to the solution.

- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
- If necessary, purify the crude product by column chromatography on silica gel.

Lithiation and Electrophilic Quench of 1-Boc-Indole

A key application of **1-Boc-indole** is its deprotonation at the C2 position, followed by reaction with an electrophile to introduce a substituent.

Objective: To synthesize a 2-substituted indole via lithiation of **1-Boc-indole**.

Materials:

- **1-Boc-indole**
- Anhydrous tetrahydrofuran (THF)
- sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
- Electrophile (e.g., an aldehyde, ketone, alkyl halide, or carbon dioxide)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Standard laboratory glassware for anhydrous reactions (oven-dried)
- Inert atmosphere (Argon or Nitrogen)

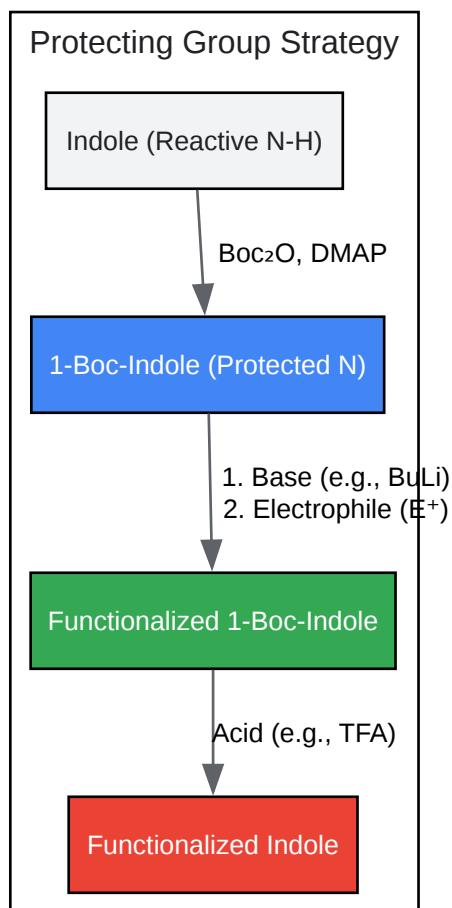
Procedure:

- Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
- Dissolve **1-Boc-indole** in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of s-BuLi or t-BuLi (typically 1.1 to 1.3 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.
- Stir the resulting deep-colored solution at -78 °C for the time required for complete lithiation (typically 30-60 minutes).
- Add the chosen electrophile (1.2 to 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-3 hours), then slowly warm to room temperature.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting 2-substituted **1-Boc-indole** by column chromatography.
- The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 2-substituted indole.

Mandatory Visualizations

The Role of the Boc Protecting Group

The following diagram illustrates the fundamental concept of using the Boc group to protect the indole nitrogen, enabling regioselective functionalization at other positions of the indole ring.

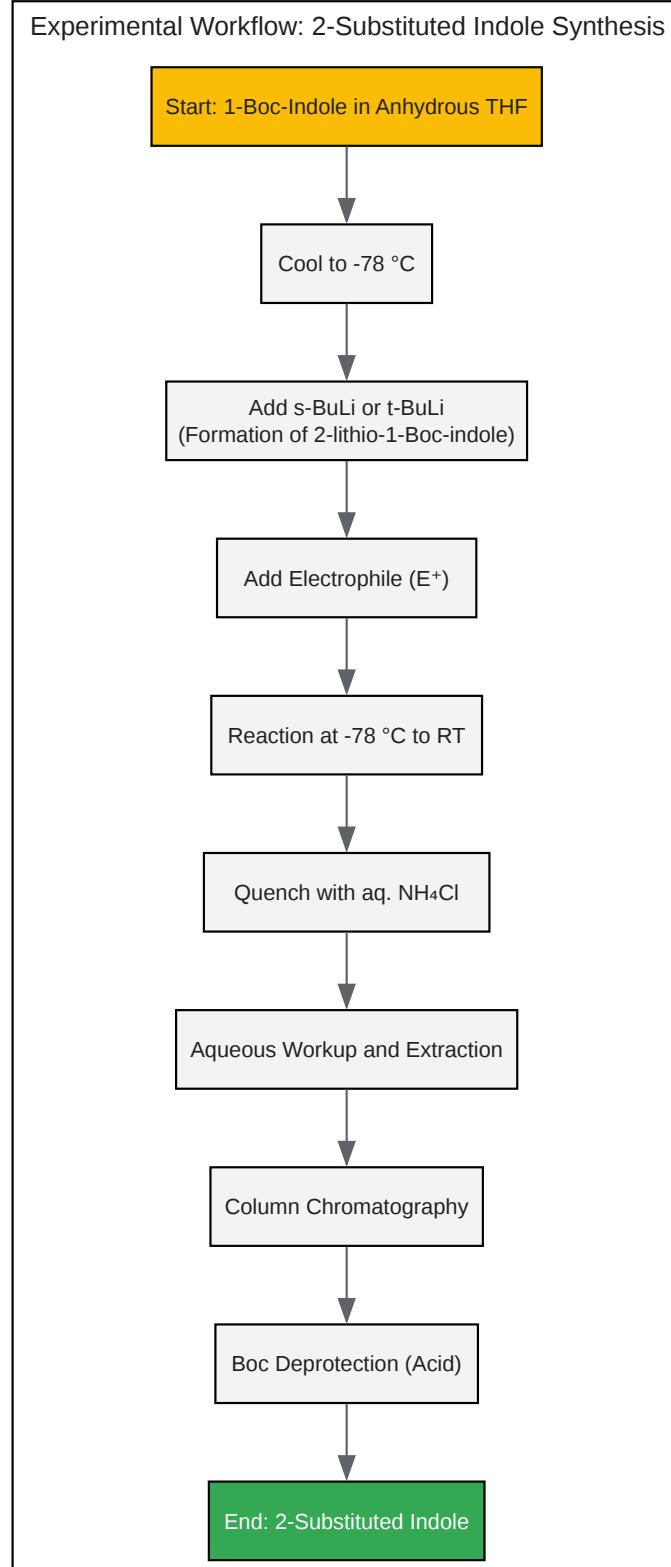


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Caption: Workflow for the synthesis of a functionalized indole using a Boc protecting group strategy.

Synthetic Workflow: Synthesis of a 2-Substituted Indole

This diagram outlines the experimental workflow for the synthesis of a 2-substituted indole starting from **1-Boc-indole**, as detailed in the experimental protocol.



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Caption: Step-by-step workflow for the synthesis of a 2-substituted indole via lithiation of **1-Boc-indole**.

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References

- 1. 1-BOC-INDOLE CAS#: 75400-67-8 [amp.chemicalbook.com]
- 2. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
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